![molecular formula C22H26N2O5 B13935541 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester is a complex organic compound featuring a piperidine ring, a benzodioxin moiety, and a benzyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation and Curtius rearrangement.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves coupling the benzodioxin moiety with the piperidine ring and introducing the benzyl ester group under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.
Reduction: Reduction reactions can target the ester and amine functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may serve as potential inhibitors or activators of specific enzymes or receptors. Its structural features make it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxin moiety may facilitate binding to specific sites, while the piperidine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
Uniqueness
What sets 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester apart from similar compounds is its combination of the benzodioxin moiety with a piperidine ring and a benzyl ester group
特性
分子式 |
C22H26N2O5 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
benzyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c25-21(29-15-17-4-2-1-3-5-17)24-10-8-22(26,9-11-24)16-23-18-6-7-19-20(14-18)28-13-12-27-19/h1-7,14,23,26H,8-13,15-16H2 |
InChIキー |
WODFYSIRDRFCGP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(CNC2=CC3=C(C=C2)OCCO3)O)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



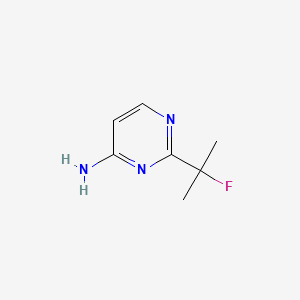
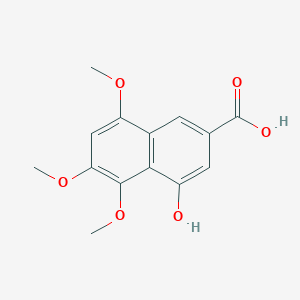

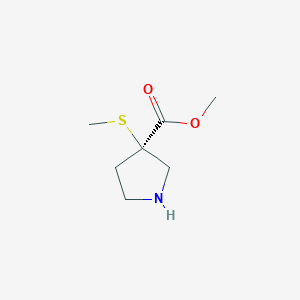
![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)

![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
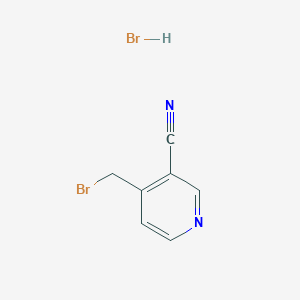
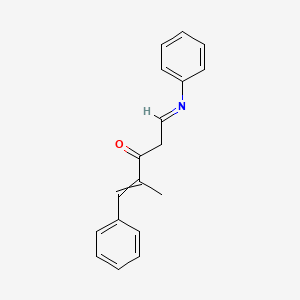
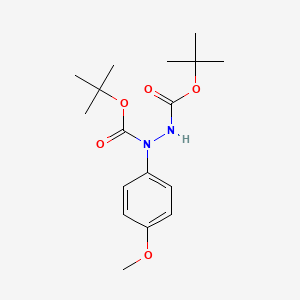
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)

